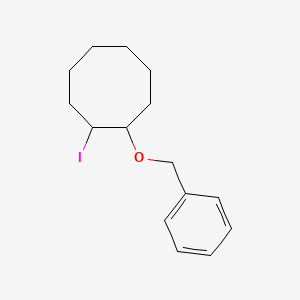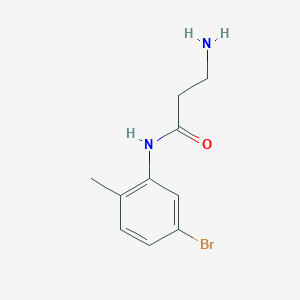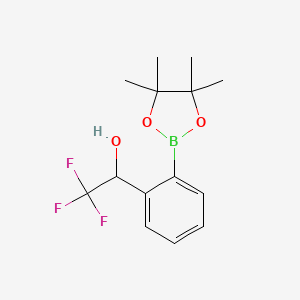![molecular formula C11H13BrN2O4 B13073834 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylicacid](/img/structure/B13073834.png)
6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H13BrN2O4 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and tert-butoxycarbonyl (BOC) protecting group, which are often used in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid typically involves the bromination of pyridine derivatives followed by the introduction of the tert-butoxycarbonyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and bases like sodium hydroxide. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Products include pyridine N-oxides.
Reduction: Products include 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid.
Substitution: Products vary depending on the nucleophile used, such as 6-amino-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid.
Scientific Research Applications
6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the tert-butoxycarbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways .
Comparison with Similar Compounds
- 6-Bromopyridine-2-carboxylic acid
- 5-Bromo-2-pyridinecarboxylic acid
- 6-Bromo-3-pyridinecarboxylic acid
Comparison: 6-Bromo-5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid is unique due to the presence of both the bromine atom and the tert-butoxycarbonyl group. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H13BrN2O4 |
|---|---|
Molecular Weight |
317.14 g/mol |
IUPAC Name |
6-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(17)14-6-4-5-7(9(15)16)13-8(6)12/h4-5H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
NPAQVOONUQWAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13073762.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)



![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)







